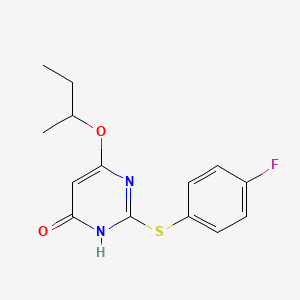
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- is a synthetic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidinone core substituted with a 4-fluorophenylthio group and a 1-methylpropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the 4-Fluorophenylthio Group: This step involves the nucleophilic substitution reaction where a 4-fluorophenylthiol reacts with the pyrimidinone core in the presence of a suitable base such as sodium hydride or potassium carbonate.
Attachment of the 1-Methylpropoxy Group: The final step involves the alkylation of the pyrimidinone core with 1-methylpropyl halide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted pyrimidinones.
科学研究应用
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- **4(1H)-Pyrimidinone, 2-((4-chlorophenyl)thio)-6-(1-methylpropoxy)-
- **4(1H)-Pyrimidinone, 2-((4-bromophenyl)thio)-6-(1-methylpropoxy)-
- **4(1H)-Pyrimidinone, 2-((4-methylphenyl)thio)-6-(1-methylpropoxy)-
Uniqueness
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)- is unique due to the presence of the fluorine atom in the phenylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
生物活性
4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)-, also known by its CAS number 284681-67-0, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a pyrimidinone core substituted with a fluorophenyl thio group and a propoxy moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15FN2O2S
- Molecular Weight : 294.345 g/mol
- IUPAC Name : 4(1H)-Pyrimidinone, 2-((4-fluorophenyl)thio)-6-(1-methylpropoxy)-
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 4(1H)-pyrimidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various thiopyrimidine derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that compounds bearing similar structural motifs showed broad-spectrum activity, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | Activity Against K. pneumoniae | Activity Against P. aeruginosa |
|---|---|---|
| Compound A | Inhibitory Zone: 20 mm | Inhibitory Zone: 18 mm |
| Compound B | Inhibitory Zone: 22 mm | Inhibitory Zone: 20 mm |
| 4(1H)-Pyrimidinone | Inhibitory Zone: TBD | Inhibitory Zone: TBD |
The specific inhibitory zones for 4(1H)-pyrimidinone require further investigation to establish its comparative efficacy.
The biological activity of pyrimidinones often correlates with their ability to inhibit key enzymes involved in bacterial metabolism or replication. For example, some studies suggest that the thioether functionality may enhance binding affinity to target enzymes, thereby inhibiting their activity and leading to bacterial cell death .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several analogs of pyrimidinone derivatives and tested their antimicrobial properties. One notable study focused on the compound's interaction with bacterial cell membranes and its subsequent effect on permeability, leading to cell lysis in susceptible strains .
Clinical Relevance
While in vitro studies provide valuable insights into the potential applications of 4(1H)-pyrimidinone derivatives, clinical trials are necessary to evaluate their safety and efficacy in human populations. Preliminary data suggest that compounds with similar structures may serve as lead candidates for developing new antibiotics .
属性
CAS 编号 |
284681-67-0 |
|---|---|
分子式 |
C14H15FN2O2S |
分子量 |
294.35 g/mol |
IUPAC 名称 |
4-butan-2-yloxy-2-(4-fluorophenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-9(2)19-13-8-12(18)16-14(17-13)20-11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H,16,17,18) |
InChI 键 |
HOAIGVNXYPXAEW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















